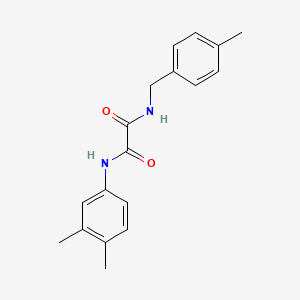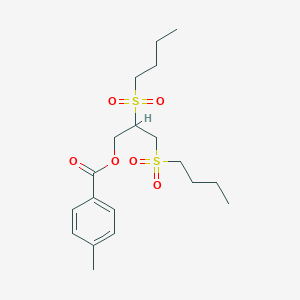
2,3-bis(butylsulfonyl)propyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-bis(butylsulfonyl)propyl 4-methylbenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a sulfonyl-based compound that has been synthesized using different methods. In
Mecanismo De Acción
The mechanism of action of 2,3-bis(butylsulfonyl)propyl 4-methylbenzoate is not well understood. However, it has been suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the inflammatory response. Inhibition of COX-2 can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory activity. It has also been found to have antioxidant activity. In addition, this compound has been found to have analgesic activity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2,3-bis(butylsulfonyl)propyl 4-methylbenzoate is its ease of synthesis. This compound can be synthesized using simple and readily available starting materials. In addition, it has been found to have good stability under various conditions. However, one of the limitations of this compound is its limited solubility in water. This can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,3-bis(butylsulfonyl)propyl 4-methylbenzoate. One of the most significant directions is the further exploration of its anti-inflammatory activity. This compound has shown promising results in vitro and in animal models, and further studies are needed to determine its potential as an anti-inflammatory agent. In addition, the synthesis of new derivatives of this compound may lead to the discovery of more potent and selective inhibitors of COX-2. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound may lead to a better understanding of its potential as a therapeutic agent.
Métodos De Síntesis
2,3-bis(butylsulfonyl)propyl 4-methylbenzoate has been synthesized using different methods. One of the most common methods is the reaction between 4-methylbenzoic acid and 1,3-propanediol in the presence of butylsulfonyl chloride. The reaction takes place under reflux conditions, and the product is obtained in good yield. Another method involves the reaction between 4-methylbenzoic acid and 1,3-propanediol in the presence of butylsulfonyl chloride and triethylamine. This method gives a higher yield of the product.
Aplicaciones Científicas De Investigación
2,3-bis(butylsulfonyl)propyl 4-methylbenzoate has been used in various scientific research applications. One of the most significant applications is in the field of organic synthesis. This compound has been used as a reagent in the synthesis of various organic compounds. It has also been used in the synthesis of chiral compounds. In addition, this compound has been used in the field of medicinal chemistry. It has been found to have potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
2,3-bis(butylsulfonyl)propyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O6S2/c1-4-6-12-26(21,22)15-18(27(23,24)13-7-5-2)14-25-19(20)17-10-8-16(3)9-11-17/h8-11,18H,4-7,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWDPZQZXORALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CC(COC(=O)C1=CC=C(C=C1)C)S(=O)(=O)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4894072.png)
![allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4894073.png)
![5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894080.png)
![N-(2,4-dichlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4894088.png)
![4-bromo-2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4894093.png)
![2-[3-(4-chlorophenoxy)propoxy]benzaldehyde](/img/structure/B4894098.png)
![5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894104.png)
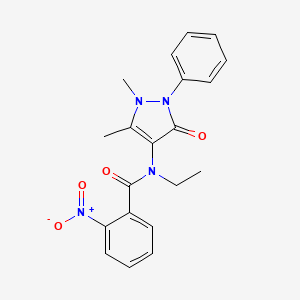
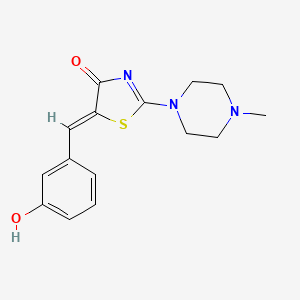
![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894114.png)
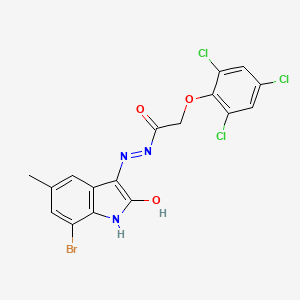
![4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4894128.png)
![1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4894133.png)
